PF-1163A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

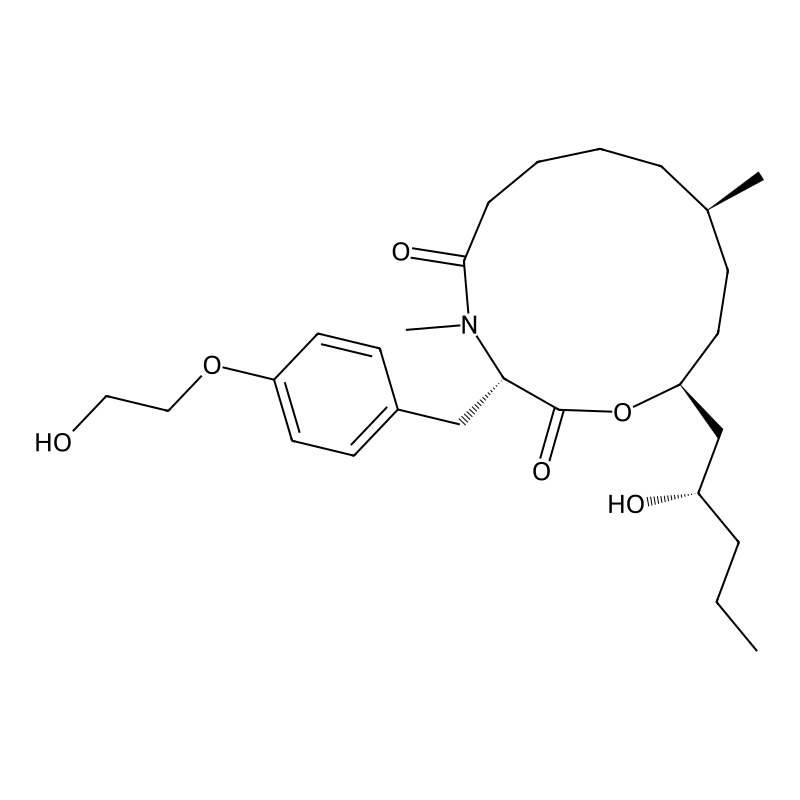

PF-1163A is a depsipeptide, a type of molecule containing both peptide and ester bonds. It is isolated from the fungus Penicillium sp. []. Research suggests PF-1163A has antifungal properties by inhibiting the production of ergosterol, a vital component in fungal cell membranes [, ].

Mechanism of Action

Ergosterol biosynthesis is a well-established target for antifungal drugs. PF-1163A specifically targets ERG25p, a C-4 methyl oxidase enzyme within the ergosterol pathway []. Studies using Saccharomyces cerevisiae, a model organism for fungal research, demonstrate that PF-1163A inhibits ERG25p activity, leading to reduced ergosterol production and hindering fungal growth [].

Antifungal Activity

PF-1163A exhibits antifungal activity against Candida albicans, a common fungal pathogen in humans []. It displays a minimum inhibitory concentration (MIC) of 8 µg/ml against C. albicans, indicating its potential effectiveness in combating this fungal infection []. However, research suggests PF-1163A may not be effective against other Candida species, Aspergillus fumigatus, or human liver HepG2 cells [].

Synergistic Effects

PF-1163A demonstrates promising synergistic effects when combined with existing antifungal drugs like fluconazole []. Studies show that combining PF-1163A with fluconazole significantly reduces the MIC required to inhibit azole-resistant C. albicans growth []. This suggests PF-1163A may be a valuable tool in combating drug-resistant fungal infections.

PF-1163A is a depsipeptide antifungal compound isolated from the fungus Penicillium species. It has garnered attention for its ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes, making it a potential therapeutic agent against various fungal infections. The compound has a reported inhibitory concentration (IC50) of approximately 12 ng/ml, indicating its potency against target organisms such as Saccharomyces cerevisiae .

PF-1163A undergoes several chemical transformations, particularly in its interactions with biological systems. The compound primarily inhibits the ergosterol biosynthesis pathway. This inhibition leads to the accumulation of 4,4-dimethylzymosterol while decreasing ergosterol levels in yeast cells . The mechanism of action involves interference with specific enzymes in the ergosterol synthesis pathway, which are critical for maintaining fungal cell membrane integrity.

PF-1163A exhibits significant antifungal activity, primarily by targeting ergosterol synthesis. Its effectiveness has been demonstrated in various assays, showing a strong inhibitory effect on fungi that rely on ergosterol for membrane stability. The compound's selectivity for fungal cells over mammalian cells is attributed to the unique presence of ergosterol in fungi, contrasting with cholesterol in mammals .

The synthesis of PF-1163A has been achieved through various methods, including stereoselective total synthesis starting from d-xylose. One notable approach involves the use of Prins cyclization and asymmetric allylation techniques to construct its complex structure . These synthetic routes not only highlight the compound's intricate molecular architecture but also demonstrate innovative methodologies in organic chemistry.

Due to its potent antifungal properties, PF-1163A has potential applications in treating fungal infections, particularly those resistant to conventional antifungals. Its specificity towards ergosterol biosynthesis makes it a candidate for further development in antifungal therapies, especially in clinical settings where drug resistance is a growing concern .

Research on PF-1163A's interactions emphasizes its role in disrupting fungal cell membrane integrity through inhibition of ergosterol synthesis. Studies have shown that this disruption leads to significant morphological changes in fungal cells and contributes to their death . Additionally, interaction studies may explore its potential synergistic effects when combined with other antifungal agents.

PF-1163A belongs to a class of compounds known for their antifungal activities. Below are some similar compounds along with a brief comparison highlighting PF-1163A's uniqueness:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amphotericin B | Streptomyces nodosus | Binds to ergosterol, forming pores | Broad-spectrum antifungal activity |

| Caspofungin | Semi-synthetic | Inhibits glucan synthesis | Effective against echinocandin-resistant fungi |

| Voriconazole | Synthetic | Inhibits lanosterol demethylation | Broad-spectrum; effective against azole-resistant strains |

| PF-1163A | Penicillium | Inhibits ergosterol synthesis | Highly potent with low IC50 values |

PF-1163A's unique mechanism targeting ergosterol synthesis specifically distinguishes it from other antifungals that may act through different pathways or have broader mechanisms.